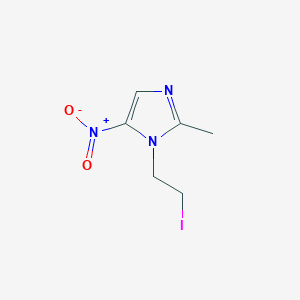

1-(2-Iodoethyl)-2-methyl-5-nitroimidazole

Description

BenchChem offers high-quality 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-iodoethyl)-2-methyl-5-nitroimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8IN3O2/c1-5-8-4-6(10(11)12)9(5)3-2-7/h4H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXLQGHOPINWFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCI)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167194 |

Source

|

| Record name | Imidazole, 1-(2-iodoethyl)-2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16156-90-4 |

Source

|

| Record name | 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16156-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole, 1-(2-iodoethyl)-2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-IODOETHYL)-2-METHYL-5-NITROIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KF74X42GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole: Chemical Properties, Structure, and Potential in Drug Development

This technical guide provides a comprehensive overview of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole, a key derivative in the nitroimidazole class of compounds. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, structure, and potential therapeutic applications of this molecule, particularly as a hypoxic cell radiosensitizer.

Introduction: The Significance of Nitroimidazoles in Oncology

Nitroimidazole compounds have been a cornerstone in the fields of antimicrobial therapy and oncology for decades.[1][2][3] Their unique biological activity is intrinsically linked to the presence of a nitro group on the imidazole ring, which can be bioreductively activated under hypoxic conditions.[2][4] This selective activation in low-oxygen environments, a characteristic feature of solid tumors, makes nitroimidazoles prime candidates for development as hypoxic cell radiosensitizers and cytotoxins.[5][6][7] These agents can enhance the efficacy of radiation therapy, which is often limited by the radioresistance of hypoxic tumor cells.[6][8]

1-(2-Iodoethyl)-2-methyl-5-nitroimidazole, a derivative of the well-established 2-methyl-5-nitroimidazole scaffold, incorporates an iodoethyl functional group.[9][10][11] The introduction of a halogen, particularly iodine, into the structure of a radiosensitizer is a strategic approach to potentially enhance its efficacy.[10][12] This guide will delve into the specific chemical properties, structural elucidation, synthesis, and the mechanistic basis for the therapeutic potential of this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole is fundamental for its application in research and development. These properties influence its solubility, stability, and pharmacokinetic profile.

| Property | Value | Source |

| Chemical Name | 1-(2-Iodoethyl)-2-methyl-5-nitro-1H-imidazole | [13][14] |

| CAS Number | 16156-90-4 | [13] |

| Molecular Formula | C₆H₈IN₃O₂ | [11][13][14] |

| Molecular Weight | 281.05 g/mol | [11][13][14] |

| Melting Point | 78.5-79.5 °C | [15] |

| Boiling Point | 395.1 ± 22.0 °C (Predicted) | [15] |

| Appearance | White to beige powder | [10] |

| Solubility | Slightly soluble in ethanol, easily soluble in diluted acid and diluted alkali. | [10] |

Structural Elucidation

The chemical structure of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole is characterized by a central imidazole ring substituted at key positions. The IUPAC name and structural formula confirm the placement of a methyl group at position 2, a nitro group at position 5, and an iodoethyl group at the nitrogen in position 1.[11]

-

¹H NMR: Expected signals would include a singlet for the methyl protons (around 2.6 ppm), triplets for the two methylene groups of the ethyl chain (between 3.5 and 4.5 ppm), and a singlet for the proton on the imidazole ring (around 8.0 ppm).[16]

-

¹³C NMR: Characteristic peaks would be observed for the methyl carbon, the two methylene carbons, and the carbons of the imidazole ring.[16]

-

IR Spectroscopy: The presence of the nitro group would be indicated by strong characteristic stretching bands around 1520 cm⁻¹ and 1365 cm⁻¹.[16]

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[16]

Synthesis of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole

The synthesis of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole can be achieved from the readily available starting material, Metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole).[17] The synthetic route involves a two-step process: chlorination of the hydroxyl group followed by a Finkelstein reaction to introduce the iodine.

Caption: Synthetic pathway for 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole.

Experimental Protocol: Synthesis

The following is a representative protocol based on the synthesis of similar compounds.[17]

Step 1: Synthesis of 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole

-

To a solution of Metronidazole in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction with water and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude chlorinated intermediate.

Step 2: Synthesis of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole

-

Dissolve the crude 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole in anhydrous acetone.

-

Add sodium iodide to the solution and reflux the mixture until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and filter to remove the sodium chloride precipitate.

-

Evaporate the acetone and purify the resulting crude product, for instance by recrystallization, to yield 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole.[17]

Mechanism of Action: Reductive Activation and Radiosensitization

The biological activity of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole is predicated on the reductive metabolism of its nitro group, a process that is significantly more efficient in the low-oxygen environment of hypoxic cells.[5][18]

Caption: Reductive activation and radiosensitization by 5-nitroimidazoles.

Under hypoxic conditions, intracellular nitroreductases transfer electrons to the nitro group of the imidazole.[13] A four-electron reduction leads to the formation of a highly reactive hydroxylamine intermediate.[5][18] This reactive species can then form covalent adducts with critical cellular macromolecules, including DNA and proteins, leading to cytotoxicity.[5]

As a radiosensitizer, the electron-affinic nature of the nitroimidazole mimics the role of molecular oxygen.[19] Ionizing radiation generates free radicals on DNA. In well-oxygenated cells, oxygen reacts with these radicals, "fixing" the damage and making it permanent. In hypoxic cells, this process is inefficient, allowing for DNA repair. Nitroimidazoles can effectively substitute for oxygen in this fixation process, thereby increasing the lethal effects of radiation specifically in hypoxic tumor cells.

Experimental Protocols for In Vitro Evaluation

To assess the potential of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole as a therapeutic agent, standardized in vitro assays are essential.

A. Cytotoxicity Assay (MTT Assay) to Determine IC₅₀

This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).[4][20]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, DU-145) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4][20]

-

Compound Addition: Prepare serial dilutions of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole in the culture medium. Add the dilutions to the wells, including appropriate vehicle controls.

-

Incubation: Incubate the plates under both normoxic (standard incubator) and hypoxic (hypoxic chamber, e.g., 1% O₂) conditions for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[20]

B. Clonogenic Survival Assay for Radiosensitization

This "gold standard" assay assesses the ability of a compound to enhance radiation-induced cell killing by measuring the long-term reproductive capacity of single cells.[1][4][7]

Caption: Workflow for a clonogenic survival assay.

Protocol:

-

Cell Seeding: Prepare a single-cell suspension and plate a known number of cells into 6-well plates. The number of cells seeded will depend on the radiation dose to be delivered.[4]

-

Compound Treatment: After allowing the cells to attach overnight, treat them with a non-toxic concentration of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole.

-

Hypoxic Incubation: Place the plates in a hypoxic chamber for a set period before irradiation to ensure the compound is taken up by the cells under low-oxygen conditions.

-

Irradiation: Irradiate the plates with a range of radiation doses.

-

Colony Formation: Remove the drug-containing medium, replace it with fresh medium, and incubate the plates for 10-14 days until visible colonies form.

-

Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each radiation dose. The Sensitizer Enhancement Ratio (SER) can then be determined by comparing the radiation dose required to achieve a certain level of cell kill (e.g., 1% survival) with and without the compound.[6]

Potential Applications in Drug Development

1-(2-Iodoethyl)-2-methyl-5-nitroimidazole holds promise as a lead compound for the development of novel anticancer therapies. Its potential applications include:

-

Hypoxic Cell Radiosensitizer: Its primary application is to enhance the efficacy of radiotherapy in treating solid tumors containing hypoxic regions.[10][12]

-

Hypoxia-Selective Cytotoxin: At higher concentrations, it may act as a standalone cytotoxic agent that specifically targets cancer cells in low-oxygen environments.[14]

-

Diagnostic Imaging Agent: The presence of iodine, particularly a radioactive isotope like ¹³¹I, could enable its use as a probe for imaging hypoxic tumors via techniques like SPECT.

Conclusion

1-(2-Iodoethyl)-2-methyl-5-nitroimidazole is a compound of significant interest within the broader class of nitroimidazole-based therapeutics. Its chemical structure is amenable to straightforward synthesis, and its mechanism of action is well-grounded in the principles of bioreductive activation under hypoxia. While specific quantitative data on its radiosensitizing efficacy and cytotoxicity are not widely published, the established protocols and the performance of related iodinated nitroimidazoles suggest that it is a promising candidate for further investigation.[10][12] This technical guide provides a solid foundation for researchers to design and execute studies aimed at fully elucidating the therapeutic potential of this and related compounds in the ongoing effort to overcome hypoxia-induced treatment resistance in cancer.

References

-

Kedderis, G. L., Argenbright, L. S., & Miwa, G. T. (1989). Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation. Chemical Research in Toxicology, 2(3), 146–149. [Link]

-

Kedderis, G. L., & Miwa, G. T. (1988). Mechanism of reductive activation of a 5-nitroimidazole by flavoproteins: model studies with dithionite. Archives of Biochemistry and Biophysics, 262(1), 40–48. [Link]

-

Hicks, K. O., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules, 28(11), 4484. [Link]

-

McGill University Health Centre, Division of Radiation Oncology. Experimental Protocol for Clonogenic Survival Assay. [Link]

-

ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines. [Link]

-

Lin, A., et al. (2014). A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer. PLoS ONE, 9(1), e83354. [Link]

-

Goodwin, A., et al. (2005). Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori. Antimicrobial Agents and Chemotherapy, 49(5), 1987–1994. [Link]

-

Siddiqui, A. A., et al. (2018). The Structure and Activity of Double-Nitroimidazoles. A Mini-Review. Scientia Pharmaceutica, 86(3), 30. [Link]

-

Leidinger, P., et al. (2011). Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans. Journal of Biological Chemistry, 286(11), 9335–9344. [Link]

-

Al-Sha'er, M. A., et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162. [Link]

-

Shibamoto, Y., et al. (1988). Evaluation of a new 2-nitroimidazole nucleoside analogue, RK-28 as a radiosensitizer for clinical use. International Journal of Radiation Oncology, Biology, Physics, 14(5), 959–965. [Link]

-

Krause, M., et al. (2002). Iodinated nitroimidazoles as radiosensitizers. Strahlentherapie und Onkologie, 178(10), 555-561. [Link]

-

ResearchGate. (n.d.). Cytotoxicity (IC50, µg/mL) of different tested compounds against human MCF-7 cells. [Link]

-

Gash, D. M., et al. (1983). In vivo assessment of basic 2-nitroimidazole radiosensitizers. British Journal of Cancer, 47(1), 127–131. [Link]

-

Lin, A., et al. (2021). High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers. Journal of Visualized Experiments, (174), e62788. [Link]

-

ResearchGate. (n.d.). Synthesis of methyl... [Link]

-

FDA Global Substance Registration System. (n.d.). 1-(2-IODOETHYL)-2-METHYL-5-NITROIMIDAZOLE. [Link]

-

Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

-

Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

-

Kumar, P., et al. (1983). Potential radiosensitizing agents. 7. 4(5)-Iodo-5(4)-nitroimidazole derivatives. Journal of Medicinal Chemistry, 26(1), 107–110. [Link]

-

Wardman, P. (2009). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology, 82(Spec Iss 1), S3–S15. [Link]

-

PrepChem. (n.d.). Synthesis of 2-methyl-5-nitroimidazole. [Link]

-

Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]

-

Brown, J. M., et al. (1982). In vitro and in vivo radiosensitization by 2-nitroimidazoles more electron-affinic than misonidazole. International Journal of Radiation Oncology, Biology, Physics, 8(3-4), 469–472. [Link]

- Google Patents. (n.d.). EP0150407B1 - Process for the preparation of 1(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity.

-

Valodkar, V., et al. (2021). IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. ACS Omega, 6(13), 9128–9137. [Link]

Sources

- 1. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 8. EP0150407B1 - Process for the preparation of 1(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity - Google Patents [patents.google.com]

- 9. Evaluation of a new 2-nitroimidazole nucleoside analogue, RK-28 as a radiosensitizer for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. Potential radiosensitizing agents. 7. 4(5)-Iodo-5(4)-nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. 1-(2-Iodoethyl)-2-methyl-5-nitro-1H-imidazole | CymitQuimica [cymitquimica.com]

- 15. rsc.org [rsc.org]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. researchgate.net [researchgate.net]

- 18. Mechanism of reductive activation of a 5-nitroimidazole by flavoproteins: model studies with dithionite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole

Introduction

1-(2-Iodoethyl)-2-methyl-5-nitroimidazole is a key derivative of the 5-nitroimidazole class of compounds, a family renowned for its therapeutic applications against anaerobic bacteria and protozoa.[1][2] This guide provides a comprehensive overview of its physicochemical properties, synthesis, and mechanism of action, with a particular focus on its potential as a radiosensitizer in cancer therapy. The introduction of an iodine atom to the ethyl side chain of a metronidazole-like scaffold is a strategic modification aimed at enhancing its efficacy, making this molecule a subject of significant interest for researchers, scientists, and professionals in drug development.[3][4]

Molecular Structure and Properties

The foundational structure of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole is built upon the 2-methyl-5-nitroimidazole core, with a 2-iodoethyl group attached at the N1 position of the imidazole ring. This structure imparts a unique combination of properties that are critical to its biological activity.

| Property | Value | Source |

| Molecular Formula | C₆H₈IN₃O₂ | [5] |

| Molecular Weight | 281.05 g/mol | [5] |

| CAS Number | 16156-90-4 | - |

| IUPAC Name | 1-(2-iodoethyl)-2-methyl-5-nitro-1H-imidazole | - |

| Canonical SMILES | CC1=NC=C(N1CCI)[O-] | [6] |

| InChI Key | ROXLQGHOPINWFU-UHFFFAOYSA-N | [6] |

| Predicted XLogP3 | 0.4 | [7] |

Note: Some properties are computationally predicted and should be confirmed by experimental data.

Synthesis and Purification

The synthesis of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole is most effectively achieved from its readily available precursor, 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (metronidazole). The conversion of the primary alcohol to an alkyl iodide can be accomplished via well-established methodologies such as the Appel or Mitsunobu reactions.

Conceptual Synthesis Workflow

Sources

- 1. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Metronidazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Iodinated nitroimidazoles as radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. prepchem.com [prepchem.com]

Literature review on 2-nitroimidazoles as bioreductive markers

An In-Depth Technical Guide to 2-Nitroimidazoles as Bioreductive Markers for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypoxia, or low oxygen tension, is a defining characteristic of the microenvironment in most solid tumors and is strongly correlated with resistance to conventional cancer therapies and poorer patient prognosis. The ability to accurately identify and quantify hypoxic regions is therefore critical for guiding treatment strategies and developing targeted therapeutics. 2-Nitroimidazoles have emerged as the preeminent class of chemical probes for this purpose. Their utility stems from a unique mechanism of hypoxia-selective bioreductive activation. In oxygen-deprived cells, the nitro group of these compounds is enzymatically reduced to reactive species that covalently bind to intracellular macromolecules, effectively trapping the probe within the hypoxic cell. In contrast, under normal oxygen levels, this reduction is rapidly reversed, preventing accumulation in healthy tissues. This guide provides a comprehensive overview of the fundamental science, key molecular agents, experimental methodologies, and therapeutic applications of 2-nitroimidazoles, serving as an essential resource for professionals in oncology and drug development.

The Foundational Principle: Bioreductive Activation in Hypoxia

The selective retention of 2-nitroimidazoles in hypoxic tissues is not a passive process but an elegant, oxygen-dependent metabolic pathway. Understanding this mechanism is fundamental to appreciating their application as both diagnostic markers and therapeutic agents.

The Oxygen-Dependent Metabolic Switch

The core of the mechanism relies on a "futile cycle" of reduction and re-oxidation, governed by intracellular oxygen concentration.

-

Cellular Ingress: 2-nitroimidazole compounds are typically small, moderately lipophilic molecules that readily diffuse across the cell membrane into the cytoplasm.

-

Initial One-Electron Reduction: Once inside the cell, the electron-affinic nitro group (-NO₂) is a substrate for various intracellular nitroreductases (e.g., NADPH:cytochrome P450 reductase). These enzymes catalyze a one-electron reduction, converting the nitro group into a highly reactive nitro radical anion (-NO₂•⁻).

-

Normoxic Re-Oxidation: In healthy, well-oxygenated (normoxic) tissues, molecular oxygen, which has a higher electron affinity than the 2-nitroimidazole, rapidly re-oxidizes the radical anion back to its original, non-reactive parent form. The parent compound can then diffuse out of the cell. This rapid, oxygen-dependent reversal prevents any significant accumulation of the marker in normal tissues.

-

Hypoxic Multi-Step Reduction and Covalent Binding: In a hypoxic environment (typically pO₂ < 10 mmHg), the low concentration of oxygen is insufficient to effectively re-oxidize the nitro radical anion. The radical is therefore free to undergo further, irreversible enzymatic reduction steps, forming highly reactive intermediates such as nitroso (-N=O) and hydroxylamine (-NHOH) species. These electrophilic intermediates readily form covalent bonds with nucleophilic groups found in intracellular macromolecules, particularly the thiol groups of cysteine residues in proteins. This covalent binding effectively traps the 2-nitroimidazole derivative within the hypoxic cell.

This trapped marker, now linked to a cellular macromolecule, can be detected through various means, depending on how the parent 2-nitroimidazole was modified—for instance, with a radionuclide for imaging or an epitope for immunohistochemistry.

Visualization of the Bioreductive Pathway

The following diagram illustrates the critical, oxygen-dependent decision point in the metabolism of 2-nitroimidazoles.

Caption: Oxygen-dependent metabolic fate of 2-nitroimidazoles.

Key Bioreductive Markers and Their Applications

The foundational 2-nitroimidazole structure has been extensively modified to create a suite of tools for detecting, imaging, and treating hypoxia. These agents can be broadly categorized by their application.

Probes for Ex Vivo and Immunohistochemical (IHC) Analysis

These markers are the gold standard for histological validation of hypoxia. They are administered in vivo, after which tissue is excised, processed, and stained using antibodies that recognize the trapped adducts.

-

Pimonidazole (Pimo): Widely considered the standard exogenous marker for detecting hypoxia at the cellular level. After administration, pimonidazole adducts are detected in tissue sections using highly specific monoclonal antibodies, providing a detailed microscopic map of hypoxic regions.

-

EF5 (2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)-acetamide): Another key bioreductive marker used for IHC. Like pimonidazole, it requires specific antibodies for detection and provides robust, quantifiable staining of hypoxic cells.

Probes for Non-Invasive Imaging: PET and SPECT

Attaching a radionuclide to a 2-nitroimidazole derivative allows for the non-invasive, three-dimensional visualization and quantification of tumor hypoxia in vivo.

-

[¹⁸F]FMISO (Fluoromisonidazole): The most extensively studied and validated PET tracer for hypoxia imaging. While it is a crucial research tool, its clinical utility is somewhat hampered by slow clearance from normoxic tissues, leading to low tumor-to-background ratios at early time points.

-

[¹⁸F]FAZA (Fluoroazomycin Arabinoside): A second-generation 2-nitroimidazole PET tracer designed with a sugar moiety to increase hydrophilicity. This modification results in faster clearance from the body and improved tumor-to-background contrast compared to [¹⁸F]FMISO, making it more suitable for clinical imaging workflows.

-

Other Notable Imaging Agents: Research has yielded numerous other agents, including [¹⁸F]FETNIM, [¹²⁴I]IAZA, and a new generation of tracers labeled with Gallium-68 (⁶⁸Ga), which offers convenient on-site production from a generator. For Single Photon Emission Computed Tomography (SPECT), derivatives labeled with Technetium-99m (⁹⁹mTc) have been widely explored.

Therapeutic and Theranostic Applications

The selective activation of 2-nitroimidazoles in hypoxic environments makes them ideal candidates for targeted therapies.

-

Hypoxic Cell Radiosensitizers: The electron-affinic nature of these compounds allows them to mimic oxygen by "fixing" radiation-induced DNA damage, thereby increasing the efficacy of radiotherapy in otherwise radioresistant hypoxic cells. Misonidazole and nimorazole are classic examples.

-

Hypoxia-Activated Prodrugs (HAPs): This sophisticated strategy uses the 2-nitroimidazole moiety as a hypoxia-sensitive trigger. A potent cytotoxic agent is attached via a linker that is cleaved only upon bioreduction of the nitroimidazole group. This ensures that the active drug is released preferentially within the hypoxic tumor core, minimizing systemic toxicity. Evofosfamide (TH-302) is a prominent clinical candidate based on this design.

-

Dual-Function Theranostics: Compounds such as IAZA (Iodoazomycin Arabinofuranoside) can be labeled with different isotopes of iodine for distinct purposes: ¹²³I for SPECT imaging or ¹³¹I for targeted radionuclide therapy. Furthermore, these agents possess intrinsic hypoxia-selective cytotoxicity, combining diagnostic and therapeutic functions in a single molecule.

Comparative Data of Key 2-Nitroimidazole Markers

| Marker Name | Primary Application | Detection Method | Key Characteristics |

| Pimonidazole | Histology / IHC | Monoclonal Antibody | Gold standard for ex vivo validation; high specificity. |

| EF5 | Histology / IHC | Monoclonal Antibody | Well-validated alternative to Pimonidazole. |

| [¹⁸F]FMISO | PET Imaging | Gamma Detection | Most widely studied PET agent; slow pharmacokinetics. |

| [¹⁸F]FAZA | PET Imaging | Gamma Detection | More hydrophilic than FMISO; faster clearance, better image contrast. |

| Nimorazole | Radiosensitizer | Therapeutic Effect | Clinically used to improve radiotherapy outcomes in head & neck cancer. |

| Evofosfamide | Prodrug (HAP) | Therapeutic Effect | Releases a cytotoxic alkylating agent under hypoxia. |

| IAZA | Theranostic | Gamma/Beta Detection | Can be used for SPECT imaging and targeted radiotherapy; intrinsic cytotoxicity. |

Essential Experimental Protocols and Methodologies

Validating a new 2-nitroimidazole-based agent requires a systematic approach, beginning with in vitro characterization and progressing to in vivo models.

Protocol: In Vitro Assessment of Hypoxia-Selective Accumulation

Objective: To quantify the preferential uptake of a radiolabeled 2-nitroimidazole compound in hypoxic cells compared to normoxic cells.

Materials:

-

Cancer cell line (e.g., FaDu, A549, CHO).

-

Complete cell culture medium.

-

Radiolabeled 2-nitroimidazole test compound.

-

Hypoxia chamber or incubator with O₂ control (<0.1% O₂).

-

Standard cell culture incubator (20% O₂, 5% CO₂).

-

Scintillation counter or gamma counter.

-

Cell lysis buffer, protein assay kit (e.g., BCA).

Methodology:

-

Cell Seeding: Plate an equal number of cells into multiple culture dishes (e.g., 6-well plates). Allow cells to adhere and grow to ~70-80% confluency.

-

Induction of Hypoxia: Transfer half of the plates into a hypoxia chamber (<0.1% O₂) for a pre-incubation period (typically 4-6 hours) to allow for cellular adaptation. Keep the other half in a standard normoxic incubator.

-

Compound Incubation: Add the radiolabeled 2-nitroimidazole compound to the medium of all plates (both hypoxic and normoxic sets) to a final desired concentration.

-

Time-Course Incubation: Return the plates to their respective hypoxic or normoxic environments and incubate for a defined period (e.g., 2-4 hours).

-

Cell Harvest and Lysis:

-

Remove the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound compound.

-

Add cell lysis buffer to each well and incubate to ensure complete cell lysis.

-

Collect the cell lysate from each well.

-

-

Quantification:

-

Measure the radioactivity in a known volume of lysate using a gamma or scintillation counter.

-

Determine the total protein concentration in each lysate sample using a standard protein assay.

-

-

Data Analysis:

-

Normalize the radioactivity counts to the protein concentration for each sample (Counts Per Minute per milligram of protein).

-

Calculate the Hypoxia-Selective Factor (HSF) (also known as the Hypoxia/Normoxia Ratio) by dividing the normalized uptake in hypoxic cells by the normalized uptake in normoxic cells. An HSF significantly greater than 1 indicates hypoxia-selective accumulation.

-

Workflow: Immunohistochemical (IHC) Detection of Pimonidazole Adducts

The following workflow outlines the key steps for visualizing hypoxic regions in tumor tissue using pimonidazole.

Caption: Standard workflow for IHC detection of pimonidazole.

Challenges and Future Perspectives

While 2-nitroimidazoles are powerful tools, their development and application are not without challenges. The relatively slow clearance of first-generation imaging agents can complicate clinical workflows. Furthermore, the level of marker uptake can be influenced not just by pO₂ but also by the expression levels of nitroreductase enzymes, which can vary between tumor types.

Future research is focused on several key areas:

-

Developing Novel Probes: Synthesizing new 2-nitroimidazole derivatives with optimized pharmacokinetics for faster and higher-contrast imaging.

-

Advanced Prodrug Design: Creating more sophisticated HAPs with improved water solubility and more efficient drug-release mechanisms.

-

Multimodal Imaging: Conjugating 2-nitroimidazoles to fluorescent dyes or other reporters to enable multi-scale imaging from whole-body PET down to single-cell microscopy.

-

Theranostic Integration: Expanding the library of theranostic agents that combine imaging and therapy to better personalize cancer treatment based on the hypoxic status of an individual's tumor.

The continued evolution of 2-nitroimidazole-based bioreductive markers promises to enhance our understanding of the tumor microenvironment and provide more effective, targeted strategies for combating cancer.

References

- Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. (2015-04-15).

- Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC - PubMed Central.

- Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors - PMC.

- Targeting tumor hypoxia with 2-nitroimidazole-indocyanine green dye conjugates - PMC. (2013-06-13).

- A novel multifunctional 2-nitroimidazole-based bioreductive linker and its application in hypoxia-activated prodrugs - PubMed. (2020-05-26).

- Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC - PubMed Central.

- Synthesis of New Branched 2-Nitroimidazole as a Hypoxia Sensitive Linker for Ligand-Targeted Drugs of Paclitaxel | ACS Omega - ACS Publications. (2018-08-08).

- 2-Nitroimidazole-Furanoside Derivatives for Hypoxia Imaging—Investigation of Nucleoside Transporter Interaction, 18F-Labeling and Preclinical PET Imaging - PMC - NIH. (2019-02-15).

- Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress - PMC - NIH. (2023-02-06).

- Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (2022-03-21).

- 2-Nitroimidazole-Furanoside Derivatives for Hypoxia Imaging—Investigation of Nucleoside Transporter Interaction, 18F-Labeling and Preclinical PET Imaging - MDPI.

- Mechanism of bioreductive activation of 2‐nitroimidazole prodrugs. - ResearchGate.

- The Structure and Activity of Double-Nitroimidazoles. A Mini-Review - MDPI.

- Chemical structures of commonly used hypoxia PET imaging agents containing nitroimidazole moieties. - ResearchGate.

- PET radiopharmaceuticals for imaging of tumor hypoxia: a review of the evidence - PMC.

- Current Preclinical and Clinical Applications of Hypoxia PET Imaging Using 2-nitroimidazoles - PubMed. (2014-12-17).

- 2-Nitroimidazole dual-function bioreductive drugs: studies on the effects of regioisomerism and side-chain structural modific

1-(2-Iodoethyl)-2-methyl-5-nitroimidazole: A Bifunctional Hypoxia-Activated Prodrug for Selective Cancer Cell Inhibition

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole is an investigational compound. This guide synthesizes information based on the well-established principles of the 5-nitroimidazole class of hypoxia-activated prodrugs and proposes a framework for its evaluation.

Executive Summary

Solid tumors frequently contain regions of low oxygen, or hypoxia, a condition strongly associated with resistance to conventional cancer therapies and poorer patient outcomes.[1][2] This guide details the scientific rationale, hypothesized mechanism of action, and a proposed preclinical evaluation strategy for 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole, a rationally designed hypoxia-activated prodrug (HAP). This compound features a 5-nitroimidazole core, which acts as a hypoxia-selective trigger, and a 2-iodoethyl side chain, a potent DNA alkylating moiety. Under the hypoxic conditions prevalent in solid tumors, the nitro group is predicted to undergo enzymatic reduction, leading to the formation of highly reactive intermediates that not only are cytotoxic themselves but also activate the iodoethyl group to induce lethal DNA damage in cancer cells. This dual mechanism offers a promising strategy for selectively targeting and eliminating therapy-resistant hypoxic tumor cell populations.

Introduction: The Challenge of Tumor Hypoxia and the Promise of Bioreductive Prodrugs

The tumor microenvironment is a complex ecosystem, and one of its defining features is hypoxia.[3] Arising from a disorganized and inadequate vasculature that cannot meet the oxygen demands of rapidly proliferating cancer cells, hypoxia triggers a cascade of adaptive responses, primarily mediated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1).[1] These adaptations promote tumor survival, metastasis, and, critically, resistance to radiotherapy and chemotherapy.[4] Radiation therapy depends on oxygen to generate cytotoxic reactive oxygen species, while the efficacy of many chemotherapeutic agents is diminished in slow-growing, poorly perfused hypoxic regions.

Hypoxia-activated prodrugs (HAPs) represent a targeted therapeutic strategy designed to exploit this unique feature of the tumor microenvironment.[5] These agents are relatively non-toxic in their parent form but are converted into potent cytotoxins by enzymes, such as nitroreductases, that are highly active under low-oxygen conditions.[6][7] The 5-nitroimidazole scaffold has been a cornerstone of HAP development for decades, valued for its favorable electronic properties that facilitate bioreduction selectively in hypoxic tissues.[2][8]

1-(2-Iodoethyl)-2-methyl-5-nitroimidazole is conceived as a next-generation HAP. It combines the hypoxia-targeting 5-nitroimidazole core with a 2-iodoethyl group. The rationale is that bioreductive activation of the nitro group will generate a reactive species that also functions as an excellent leaving group, transforming the side chain into a potent DNA alkylating agent. This bifunctional approach aims to create highly lethal DNA lesions, such as interstrand cross-links, specifically within the targeted hypoxic cancer cells.

Hypothesized Mechanism of Action

The proposed antitumor activity of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole is predicated on a two-step activation process that occurs selectively in hypoxic cells.

Bioreductive Activation of the Nitroimidazole Core

In well-oxygenated (normoxic) cells, the 5-nitroimidazole core is relatively inert. However, in the hypoxic environment, one-electron reductases (such as NADPH:cytochrome P450 reductase) transfer an electron to the nitro group, forming a nitro radical anion.[5][9] In normoxic cells, this reaction is futile; molecular oxygen rapidly re-oxidizes the radical anion back to the parent compound, creating a cycle that prevents the accumulation of toxic metabolites.[9]

In the absence of oxygen, this radical anion can undergo further reduction to form cytotoxic species like nitroso and hydroxylamine intermediates.[5][10] These reduced intermediates are highly reactive and can directly induce cellular damage, including DNA strand breaks.[11][12]

Caption: Hypoxia-selective bioreductive activation of a 5-nitroimidazole prodrug.

Activation of the Iodoethyl Alkylating Arm

The key design feature of this compound is its bifunctionality. The iodoethyl group is a potential alkylating agent, with iodide being an excellent leaving group. It is hypothesized that the bioreduction of the nitro group on the imidazole ring dramatically increases the electron-withdrawing nature of the ring system. This electronic shift activates the attached iodoethyl side chain, making the terminal carbon highly electrophilic and susceptible to nucleophilic attack by DNA bases (e.g., the N7 position of guanine).

This mechanism is analogous to that of other bifunctional HAPs, where reduction of the nitroaromatic trigger leads to the release or activation of a DNA-alkylating effector.[13] The resulting DNA adducts, particularly if they lead to interstrand cross-links, are exceptionally difficult for the cell to repair and are a potent trigger for cell cycle arrest and apoptosis.

Proposed Preclinical Evaluation Strategy

A rigorous, systematic approach is required to validate the hypothesized mechanism and therapeutic potential of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole.

Synthesis and Characterization

A plausible synthetic route starts with commercially available 2-methyl-5-nitroimidazole or its hydroxyethyl derivative, metronidazole. A common strategy involves converting the hydroxyl group of metronidazole to a better leaving group (e.g., a tosylate) followed by a Finkelstein reaction with sodium iodide in acetone to yield the final 1-(2-iodoethyl) product.[14] Purity and structural confirmation must be performed using standard analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and Elemental Analysis).

In Vitro Evaluation Workflow

The primary objective of in vitro testing is to confirm hypoxia-selective cytotoxicity and elucidate the mechanism of action. A panel of cancer cell lines (e.g., FaDu head and neck, HCT116 colon, A549 lung) should be used.

Caption: Proposed experimental workflow for in vitro evaluation of the compound.

This is the gold standard for assessing cytotoxicity as it measures a cell's ability to proliferate indefinitely and form a colony, a more rigorous endpoint than metabolic activity.[15][16]

-

Rationale: The primary goal is to determine the differential toxicity between normoxic and hypoxic conditions. A high HCR indicates successful hypoxia-selective targeting.

-

Methodology:

-

Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well in a 6-well plate) to allow for colony formation. Let cells attach for 4-6 hours.

-

Gassing: Transfer one set of plates to a hypoxic chamber or incubator (e.g., <0.1% O₂) and a parallel set to a standard normoxic incubator (21% O₂). Allow cells to equilibrate for at least 4 hours.

-

Drug Treatment: Add a range of concentrations of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole to both normoxic and hypoxic plates. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate cells with the drug for a defined period (e.g., 24 hours).

-

Recovery: After treatment, remove the drug-containing medium, wash cells with PBS, and add fresh, drug-free medium. Return all plates to a normoxic incubator.

-

Colony Formation: Allow cells to grow for 7-14 days until visible colonies ( >50 cells) form.

-

Staining & Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies in each well.

-

Analysis: Calculate the surviving fraction for each concentration relative to the untreated control. Plot dose-response curves to determine the IC₅₀ (concentration required to inhibit colony formation by 50%) under both normoxic and hypoxic conditions.

-

This assay directly visualizes DNA double-strand breaks, a highly lethal form of DNA damage expected from an alkylating agent.[17]

-

Rationale: To confirm that the compound's cytotoxicity is mediated by DNA damage, as hypothesized. A significant increase in γ-H2AX foci in hypoxic-treated cells would provide strong mechanistic support.

-

Methodology:

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate.

-

Treatment: Treat cells with the compound at its hypoxic IC₅₀ concentration under both normoxic and hypoxic conditions for a set time (e.g., 6-24 hours). Include a positive control (e.g., etoposide or radiation).

-

Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with Triton X-100 to allow antibody access.

-

Staining: Block non-specific binding, then incubate with a primary antibody against phosphorylated H2AX (γ-H2AX). Follow with a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.

-

Imaging & Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of distinct fluorescent foci per nucleus.

-

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The Hypoxia Cytotoxicity Ratio (HCR) is the key metric, calculated as IC₅₀ (normoxic) / IC₅₀ (hypoxic).[16]

Table 1: Example Data Summary for Cytotoxicity Profile

| Cell Line | IC₅₀ Normoxia (µM) | IC₅₀ Hypoxia (µM) | Hypoxia Cytotoxicity Ratio (HCR) |

| FaDu | >100 | 1.5 | >67 |

| HCT116 | 85 | 0.9 | 94 |

| A549 | >100 | 2.1 | >48 |

An HCR value significantly greater than 10 is generally considered indicative of promising hypoxia selectivity.

Discussion and Future Outlook

1-(2-Iodoethyl)-2-methyl-5-nitroimidazole is a rationally designed bifunctional HAP that holds theoretical promise for the selective eradication of hypoxic cancer cells. Its design leverages the clinically validated 5-nitroimidazole scaffold as a hypoxia-selective trigger and incorporates a potent iodoethyl alkylating effector. The use of iodide as a leaving group may offer advantages in reactivity compared to more common chloroethyl-containing compounds.

The successful in vitro validation proposed herein—demonstrating a high HCR and a DNA damage-mediated mechanism of action—would provide a strong rationale for advancing the compound to preclinical in vivo studies. Future investigations should include:

-

In Vivo Efficacy Studies: Using tumor xenograft models, the compound would be evaluated for its ability to enhance the effects of radiation therapy, a modality that is limited by hypoxia.[17] Tumor growth delay would be the primary endpoint.

-

Pharmacokinetic and Toxicology Studies: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, along with its toxicity profile in animal models, is essential for determining its therapeutic window.[18]

-

Biomarker Development: Investigating the relationship between treatment efficacy and the expression levels of specific nitroreductase enzymes in tumors could lead to a patient selection strategy for future clinical trials.[6]

References

- Varghese, A. J., & Whitmore, G. F. (1980). DNA damage induced in HT-29 colon cancer cells by exposure to 1-methyl-2-nitrosoimidazole, a reductive metabolite of 1-methyl-2-nitroimidazole. Cancer Research, 40(7), 2165-2169.

- Knight, R. C., Skolimowski, I. M., & Edwards, D. I. (1978). DNA damage induced by reduced nitroimidazole drugs. Biochemical Pharmacology, 27(18), 2089-2093. [URL: https://pubmed.ncbi.nlm.nih.gov/708573/]

- Edwards, D. I., Knox, R. J., Skolimowski, I. M., & Knight, R. C. (1987). Comparative DNA damage induced by nitroimidazole-aziridine drugs: 1. Effects of methyl substitution on drug action. International Journal of Radiation Oncology, Biology, Physics, 13(5), 771-776.

- Wilson, W. R., & Hay, M. P. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules, 27(3), 944. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8839185/]

- Knox, R. J., Knight, R. C., & Edwards, D. I. (1981). Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships. British Journal of Cancer, 44(5), 741-745. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2010834/]

- Kołacińska, K., & Staroń, A. (2021). Significance of Specific Oxidoreductases in the Design of Hypoxia-Activated Prodrugs and Fluorescent Turn off–on Probes for Hypoxia Imaging. International Journal of Molecular Sciences, 22(23), 12793. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8657618/]

- Rashed, F. B., Diaz-Dussan, D., Mashayekhi, F., et al. (2023). Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress. Cancers, 15(4), 1083. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9954002/]

- Busch, C., Horsman, M. R., Sørensen, B. S., et al. (2023). In Vitro Characterization of the Bacteria-derived Hypoxia-selective Cytotoxin BE-43547. Anticancer Research, 43(12), 5195-5204. [URL: https://ar.iiarjournals.org/content/43/12/5195.long]

- Mohindra, J. K., & Rauth, A. M. (1976). Increased cell killing by metronidazole and nitrofurazone of hypoxic compared to aerobic mammalian cells. Cancer Research, 36(3), 930-936.

- Horsman, M. R., & Mortensen, L. S. (2023). In Vitro Characterization of the Bacteria-derived Hypoxia-selective Cytotoxin BE-43547. Anticancer Research, 43(12), 5195-5204. [URL: https://pubmed.ncbi.nlm.nih.gov/38030202/]

- Lamptey, R. N., et al. (2025). Functions of nitroreductases in mycobacterial physiology and drug susceptibility. Antimicrobial Agents and Chemotherapy. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10850230/]

- Williams, E. M., et al. (2024). Structural Evaluation of a Nitroreductase Engineered for Improved Activation of the 5-Nitroimidazole PET Probe SN33623. International Journal of Molecular Sciences, 25(12), 6593. [URL: https://www.semanticscholar.org/paper/Structural-Evaluation-of-a-Nitroreductase-for-of-Williams-Hunter/c279435b62b083d2319c5c2921a2c3a37b34e40e]

- Siemann, D. W., et al. (2013). Preliminary Studies with a New Hypoxia-Selective Cytotoxin, KS119W, In Vitro and In Vivo. Radiation Research, 179(1), 69-80. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3625449/]

- Upadhyay, A., & Bains, A. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Antibiotics, 10(5), 534. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8146743/]

- Al-Masoudi, N. A., et al. (2012). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 4(3), 969-976. [URL: https://www.derpharmachemica.com/pharma-chemica/1-2-substituted-ethyl-2-methyl-5-nitroimidazole-derivatives-synthesis-and-antibacterial-activities.html]

- CymitQuimica. (n.d.). 1-(2-Iodoethyl)-2-methyl-5-nitro-1H-imidazole. CymitQuimica. [URL: https://www.cymitquimica.com/base/files/CYM-16156-90-4-pis-en.pdf]

- Kizaka-Kondoh, S., et al. (2009). Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. Cancer Science, 100(8), 1366-1373. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10744747/]

- Chen, Z., et al. (2019). Nitroimidazole derivative incorporated liposomes for hypoxia-triggered drug delivery and enhanced therapeutic efficacy in patient-derived tumor xenografts. Acta Biomaterialia, 83, 345-353. [URL: https://pubmed.ncbi.nlm.nih.gov/30366135/]

- Or-Sharif, I. (2003). Nitroreductases for use in enzyme prodrug therapy. University of Bath's Research Portal. [URL: https://researchportal.bath.ac.uk/en/studentTheses/nitroreductases-for-use-in-enzyme-prodrug-therapy]

- Edalat, B., et al. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Journal of Labelled Compounds and Radiopharmaceuticals, 58(3), 107-120. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4405030/]

- Kamal, A., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(20), 6314. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8539218/]

- Rashed, F. B., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. The FEBS Journal, 289(6), 1598-1617. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9292881/]

- Nagarajan, K., et al. (1985). Pre-clinical toxicity studies on the new nitroimidazole 1-methylsulphonyl-3-(1-methyl-5-nitroimidazole-2-yl)-2-imidazolidinone. Arzneimittel-Forschung, 35(11), 1692-1696. [URL: https://pubmed.ncbi.nlm.nih.gov/4091918/]

- Atwell, G. J., et al. (1993). Hypoxia-selective antitumor agents. 6. 4-(Alkylamino)nitroquinolines: a new class of hypoxia-selective cytotoxins. Journal of Medicinal Chemistry, 36(25), 3929-3936. [URL: https://pubmed.ncbi.nlm.nih.gov/8254611/]

- BOC Sciences. (n.d.). CAS 16156-90-4 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole. BOC Sciences. [URL: https://www.bocsci.com/product/1-2-iodoethyl-2-methyl-5-nitroimidazole-cas-16156-90-4-428619.html]

- Global Substance Registration System. (n.d.). 1-(2-IODOETHYL)-2-METHYL-5-NITROIMIDAZOLE. gsrs.ncats.nih.gov. [URL: https://gsrs.

- Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [URL: https://www.jocpr.com/articles/synthesis-of-some-2-methyl-5-nitroimidazole-derivatives-as-potential-antimicrobial-agents.pdf]

- Sigma-Aldrich. (n.d.). Hypoxia Detection Assays. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/cell-culture-and-cell-culture-analysis/imaging-and-microscopy/hypoxia-detection]

- Al-Azzawi, M. A., et al. (2025). Recent Advancement, Mechanisms of Action and Applications of Tumor-Targeting Peptides. Biomedical Research and Therapy, 12(7). [URL: https://www.bmrat.org/index.

- Liu, K., & Zhu, H. L. (2011). Nitroimidazoles as Anti-Tumor Agents. Anticancer Agents in Medicinal Chemistry, 11(7), 687-691. [URL: https://pubmed.ncbi.nlm.nih.gov/21521156/]

- Rashed, F. B., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. The FEBS journal. [URL: https://core.ac.uk/works/486259740]

Sources

- 1. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitroimidazoles as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 4. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Significance of Specific Oxidoreductases in the Design of Hypoxia-Activated Prodrugs and Fluorescent Turn off–on Probes for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 8. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. openmedscience.com [openmedscience.com]

- 10. DNA damage induced in HT-29 colon cancer cells by exposure to 1-methyl-2-nitrosoimidazole, a reductive metabolite of 1-methyl-2-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative DNA damage induced by nitroimidazole-aziridine drugs: 1. Effects of methyl substitution on drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. In Vitro Characterization of the Bacteria-derived Hypoxia-selective Cytotoxin BE-43547 | Anticancer Research [ar.iiarjournals.org]

- 16. In Vitro Characterization of the Bacteria-derived Hypoxia-selective Cytotoxin BE-43547 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pre-clinical toxicity studies on the new nitroimidazole 1-methylsulphonyl-3-(1-methyl-5-nitroimidazole-2-yl)-2- imidazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bioreductive Activation of Nitroimidazoles

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroimidazoles represent a critical class of antimicrobial and anticancer prodrugs whose efficacy is contingent upon their selective activation within hypoxic environments. This guide provides a comprehensive technical overview of the core mechanisms underpinning the bioreductive activation of nitroimidazoles. We will delve into the enzymatic processes, the influence of the cellular redox environment, the generation of cytotoxic reactive nitrogen species, and their subsequent interactions with cellular macromolecules. Furthermore, this document outlines key experimental methodologies for investigating these processes, offering a foundational resource for researchers in drug development and microbiology.

Introduction: The Paradox of a Prodrug

Nitroimidazole-based compounds, such as metronidazole and tinidazole, are indispensable tools in treating infections caused by anaerobic bacteria and protozoa[1][2][3]. Their therapeutic utility extends to oncology, where they are explored as hypoxia-activated radiosensitizers and cytotoxins[4][5]. The defining characteristic of these agents is their nature as prodrugs; they are administered in an inactive form and require intracellular chemical reduction of their nitro group to exert a therapeutic effect[6][7][8]. This activation is highly dependent on the low redox potential found in anaerobic or hypoxic cells, which confers a remarkable selectivity and minimizes toxicity to healthy, oxygenated tissues[4][]. Understanding the intricacies of this activation process is paramount for optimizing existing therapies and developing novel nitroimidazole-based drugs.

The Core Mechanism: A Stepwise Reduction Cascade

The journey of a nitroimidazole from an inert prodrug to a cytotoxic agent is a multi-step process of electron acceptance. The central event is the reduction of the nitro group (-NO₂) on the imidazole ring. This process is energetically favorable only in environments with a low redox potential, characteristic of anaerobic organisms or hypoxic tumor cells[][10].

The activation cascade can be summarized as follows:

-

Passive Diffusion: The relatively small and uncharged nitroimidazole molecule passively diffuses across the cell membrane[6].

-

Initial One-Electron Reduction: Inside the cell, the nitro group accepts a single electron from a low-redox potential donor, forming a nitro radical anion (R-NO₂⁻)[5][10]. This is the pivotal step in the activation process.

-

The Oxygen Effect: In the presence of sufficient oxygen (normoxic conditions), this reaction is reversible. The nitro radical anion rapidly transfers its extra electron to molecular oxygen, regenerating the parent nitroimidazole compound and forming a superoxide anion (O₂⁻)[4][11]. This "futile cycling" prevents the accumulation of toxic downstream products and is a key reason for the selective toxicity of nitroimidazoles in anaerobic environments[11][12].

-

Further Reduction and Generation of Reactive Species: In anaerobic or hypoxic conditions, the nitro radical anion is not re-oxidized and can undergo further reduction. This leads to the formation of a cascade of highly reactive and cytotoxic intermediates, including nitroso (R-NO) and hydroxylamine (R-NHOH) derivatives, and ultimately the non-toxic amine (R-NH₂)[4][13][14]. It is these intermediate species that are responsible for the drug's cytotoxic effects. The four-electron reduction to the hydroxylamine is particularly implicated in the formation of covalent adducts with cellular macromolecules[13].

Below is a diagram illustrating the core activation pathway.

Caption: Bioreductive activation of nitroimidazoles under different oxygen conditions.

Key Enzymatic Players in Nitroimidazole Activation

The reduction of nitroimidazoles is not a spontaneous process but is catalyzed by a variety of enzymes with low redox potentials. The specific enzymes involved can vary between different organisms.

Nitroreductases (NTRs)

Nitroreductases are a large family of flavin-containing enzymes that are widespread in bacteria and some protozoa but are absent in mammalian cells[15][16]. They play a central role in the activation of nitroaromatic compounds[6][][16]. These enzymes typically use NADH or NADPH as a source of reducing equivalents[6][].

Bacterial nitroreductases can be broadly classified into two types:

-

Type I (Oxygen-Insensitive) Nitroreductases: These enzymes catalyze the sequential two-electron reduction of the nitro group to the hydroxylamine and then to the amine, without the release of the nitroso intermediate[14]. This process is less susceptible to inhibition by oxygen. Examples include NfsA and NfsB from E. coli[6].

-

Type II (Oxygen-Sensitive) Nitroreductases: These enzymes catalyze a single one-electron reduction to form the nitro radical anion. This radical is readily re-oxidized by oxygen, making the activity of these enzymes highly dependent on anaerobic conditions[6].

Pyruvate:Ferredoxin Oxidoreductase (PFOR)

In many anaerobic protozoa, such as Trichomonas vaginalis and Giardia lamblia, and some anaerobic bacteria, the pyruvate:ferredoxin oxidoreductase (PFOR) system is a primary driver of nitroimidazole activation[11][17][18]. PFOR is a key enzyme in anaerobic energy metabolism that catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA. In this process, electrons are transferred to ferredoxin, a small, iron-sulfur protein with a very low redox potential[10][18]. This reduced ferredoxin is a potent electron donor for the reduction of the nitro group of nitroimidazoles[7][18].

Other Reductases

While NTRs and PFOR are the most well-characterized activators, other enzymes have also been implicated in nitroimidazole reduction:

-

Thioredoxin Reductase: In Entamoeba histolytica, thioredoxin reductase has been shown to both reduce metronidazole and be a target of its reactive metabolites[11].

-

Cytochrome P450 Reductase: In mammalian cells, particularly in hypoxic tumor environments, cytochrome P450 reductase can contribute to the reductive activation of 2-nitroimidazoles[19].

The table below summarizes the key enzymes involved in nitroimidazole activation.

| Enzyme Family | Electron Donor | Key Organisms | Oxygen Sensitivity |

| Type I Nitroreductases | NADH/NADPH | Bacteria (e.g., E. coli, H. pylori) | Low |

| Type II Nitroreductases | NADH/NADPH | Bacteria | High |

| Pyruvate:Ferredoxin Oxidoreductase (PFOR) | Pyruvate (via Ferredoxin) | Anaerobic Protozoa, Anaerobic Bacteria | High |

| Thioredoxin Reductase | NADPH | Protozoa (e.g., E. histolytica) | Moderate |

| Cytochrome P450 Reductase | NADPH | Mammalian cells (hypoxic) | High |

Cellular Targets and Mechanisms of Cytotoxicity

Once activated, the reactive intermediates of nitroimidazole reduction are highly electrophilic and can react with a variety of cellular nucleophiles, leading to widespread cellular damage and death[6][].

The primary cellular target is thought to be DNA . The reactive species can cause a range of DNA lesions, including strand breaks and the formation of adducts with DNA bases[1][2][20][21]. This damage disrupts DNA replication and transcription, ultimately leading to cell death[1][].

In addition to DNA, proteins are also significant targets. The reactive intermediates can covalently bind to proteins, leading to the formation of protein adducts[11][13]. This can inactivate essential enzymes and disrupt critical cellular functions. For example, enzymes involved in redox homeostasis, such as thioredoxin reductase, have been identified as targets[11].

References

- 1. Metronidazole and Tinidazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 2. Metronidazole and Tinidazole - Infections - MSD Manual Consumer Version [msdmanuals.com]

- 3. goodrx.com [goodrx.com]

- 4. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openmedscience.com [openmedscience.com]

- 6. The Role of Nitroreductases in Resistance to Nitroimidazoles [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The oxygen dependence of the reduction of nitroimidazoles in a radiolytic model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Amplite® Luminometric Nitroreductase Assay Kit | AAT Bioquest [aatbio.com]

- 16. ackerleylab.com [ackerleylab.com]

- 17. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. The role of specific reductases in the intracellular activation and binding of 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. What is the mechanism of Tinidazole? [synapse.patsnap.com]

- 21. Evidence for the direct interaction of reduced metronidazole derivatives with DNA bases - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activities of 1-alkyl-5-nitroimidazole compounds

An In-depth Technical Guide to the Biological Activities of 1-Alkyl-5-Nitroimidazole Compounds

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of 1-alkyl-5-nitroimidazole compounds, a cornerstone class of molecules in medicinal chemistry. We will delve into their fundamental mechanism of action, survey their diverse biological activities, dissect their structure-activity relationships, and provide detailed protocols for their scientific evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this important chemical scaffold.

The Core Mechanism: Reductive Activation is Key

The biological activity of 1-alkyl-5-nitroimidazoles is not inherent to the parent molecule. Instead, they function as prodrugs, requiring intracellular activation. This activation is the lynchpin of their selective toxicity against specific pathogens and cells.

The process is initiated by the reduction of the nitro group (NO₂) at the C-5 position of the imidazole ring. This reaction is highly dependent on the low redox potential environment found within anaerobic organisms (like protozoa and bacteria) or the hypoxic cores of solid tumors.[1] In these environments, enzymes with sufficiently low electron potential, such as pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin, transfer an electron to the nitro group.[2] This single-electron transfer creates a highly reactive nitro radical anion.[1][3]

This radical is a short-lived but potent cytotoxic agent. Its primary mode of action is the induction of damage to critical macromolecules, most notably DNA, causing strand breaks and leading to cell death.[1][4][5] In aerobic environments, this activation is stifled. Molecular oxygen can readily re-oxidize the nitro radical anion back to its parent form in a process known as "futile cycling," preventing the accumulation of the toxic intermediate and sparing aerobic host cells.[1][3] This redox-dependent activation confers the selective toxicity that is the hallmark of these compounds.

Caption: Reductive activation pathway of 1-alkyl-5-nitroimidazoles.

Spectrum of Biological Activities

The unique mechanism of action of 5-nitroimidazoles endows them with a wide range of therapeutic applications, from treating parasitic infections to emerging roles in oncology.

Antiparasitic Activity

This is the most established and widely recognized activity of 5-nitroimidazoles. Compounds like metronidazole and tinidazole are frontline therapies for infections caused by anaerobic protozoa.[2][6]

-

Trichomoniasis: Caused by Trichomonas vaginalis, metronidazole is a drug of choice for this common sexually transmitted infection.[6]

-

Giardiasis: For infections with Giardia duodenalis (also known as G. lamblia), 5-nitroimidazoles are highly effective.[2][6]

-

Amoebiasis: Infections by Entamoeba histolytica are also treated with this class of drugs.[6]

The efficacy against these parasites stems from their anaerobic or microaerophilic nature, which provides the ideal reductive environment for drug activation.[2] However, clinical resistance has been documented, often linked to the downregulation of the activating PFOR-ferredoxin pathway in the parasite.[2][7] This has spurred the development of new derivatives designed to bypass these resistance mechanisms.[2]

Antibacterial Activity

The antibacterial spectrum of 5-nitroimidazoles is strictly limited to obligate anaerobic bacteria.[4][8] They are ineffective against aerobic or facultative anaerobic bacteria due to the futile cycling mechanism previously described. Their bactericidal action makes them valuable for treating complex anaerobic infections.[4] They are also a component of multi-drug regimens for the eradication of the microaerophilic bacterium Helicobacter pylori.[4]

Anticancer Activity

A promising and expanding area of research is the use of 5-nitroimidazoles as anticancer agents. Solid tumors often outgrow their blood supply, creating regions of profound hypoxia.[9][10] This hypoxic microenvironment mimics the conditions of an anaerobic pathogen, allowing for the selective activation of 5-nitroimidazole prodrugs within the tumor mass while sparing well-oxygenated normal tissues.[9]

Research has shown that N-alkyl nitroimidazoles can exhibit significant cytotoxic activity against various cancer cell lines, including lung and breast cancer.[11][12] The length of the N-alkyl chain has been shown to influence anticancer activity, suggesting that modifications can be tuned to optimize efficacy.[11] For example, some studies have reported that N-methyl and N-ethyl-nitroimidazoles show high cytotoxic activity.[11] Furthermore, novel derivatives are being designed as hypoxia-activated radiosensitizers, which increase the susceptibility of tumor cells to DNA damage from radiation therapy.[9]

Structure-Activity Relationships (SAR)

The biological profile of a 1-alkyl-5-nitroimidazole is not fixed; it can be profoundly altered by chemical modifications to the core scaffold. Understanding these SARs is critical for rational drug design.

| Position of Substitution | Type of Substituent / Feature | Impact on Biological Activity | Rationale / Notes |

| N-1 | Alkyl Chain | Modulates lipophilicity and, consequently, cell permeability and anticancer activity.[13] | Shorter alkyl chains (e.g., methyl, ethyl) have shown potent antitumor activity in some cell lines.[11] The simplest structural unit for broad activity is the 1-alkyl-5-nitro-imidazole moiety.[13] |

| C-2 | Methyl Group | Often present in clinically used drugs (e.g., metronidazole, secnidazole). Can influence genotoxicity.[14] | The presence of a methyl group at C-2 can alter the influence of the nitro group's position on genotoxicity.[15][14] |

| C-2 | Oxygen Atom (in a rigid ring) | Incorporation into a rigid bicyclic system (imidazo-oxazine) can confer aerobic activity against M. tuberculosis.[16] | This structural feature is crucial for the activity of novel antitubercular nitroimidazoles like PA-824.[16] |

| C-5 | Nitro Group (NO₂) Position | Essential for activity. Its reduction is the key activation step.[1][16] The position (C-5 vs. C-4) is a critical determinant of genotoxicity.[15][14] | Compounds with the nitro group at C-5 often exhibit higher genotoxicity compared to those with the nitro group at C-4.[15][14][17] |

| Side Chain | Increased Conjugation | Greater resonance conjugation in the molecular structure has been correlated with higher antimicrobial and antiparasitic activity.[2] | Highly conjugated derivatives can be synthesized to enhance potency.[2] |

Methodologies for Biological Evaluation

Rigorous and standardized in vitro assays are essential for characterizing the activity and toxicity of novel 1-alkyl-5-nitroimidazole compounds.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[18][19]

Objective: To quantify the antimicrobial activity of a test compound.

Materials:

-

96-well microtiter plates

-

Test compound stock solution (in a suitable solvent like DMSO)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Microorganism culture, adjusted to a 0.5 McFarland standard

-

Resazurin solution (as a viability indicator)

-

Positive control (e.g., metronidazole) and negative control (vehicle) wells